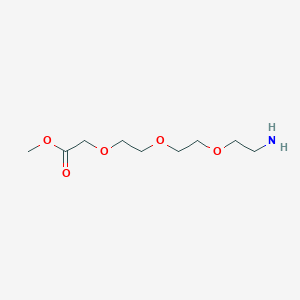
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate is a useful research compound. Its molecular formula is C9H19NO5 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate can be synthesized through a series of organic reactions. One common method involves the condensation of 2-aminoethanol with chloroacetic acid ester, followed by ester hydrolysis . The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学的研究の応用
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the preparation of biocompatible materials and drug delivery systems.
Medicine: It serves as a building block for pharmaceuticals and therapeutic agents.
Industry: This compound is employed in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, its ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
2-(2-(2-aminoethoxy)ethoxy)ethanol: This compound is structurally similar but lacks the ester group.
2-(2-(2-methoxyethoxy)ethoxy)ethanol: Similar in structure but contains a methoxy group instead of an amino group[][6].
Uniqueness
Methyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate is unique due to its combination of amino and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific applications[6][6].
特性
分子式 |
C9H19NO5 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C9H19NO5/c1-12-9(11)8-15-7-6-14-5-4-13-3-2-10/h2-8,10H2,1H3 |
InChIキー |
ONTRHWVIQMJPFI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)COCCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide](/img/structure/B13522776.png)
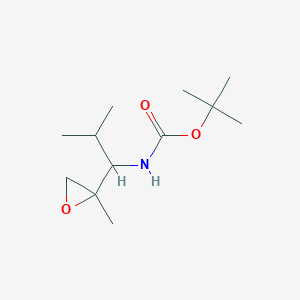
![[4-(2,5-Difluorophenoxy)phenyl]methanol](/img/structure/B13522784.png)
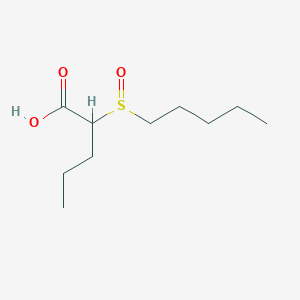
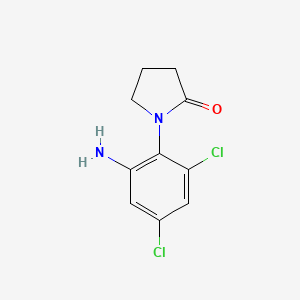
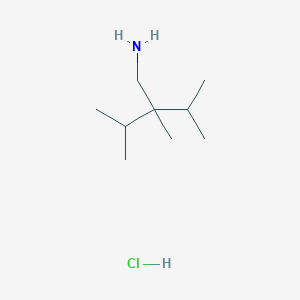
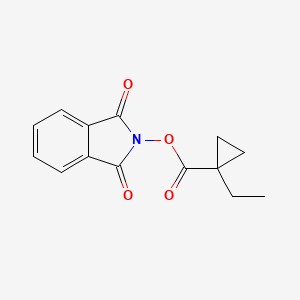
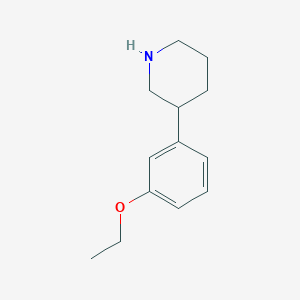

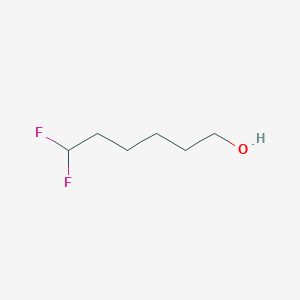
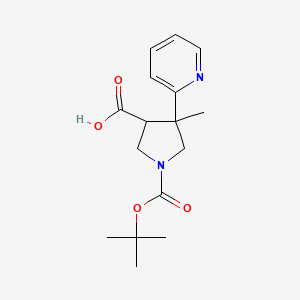
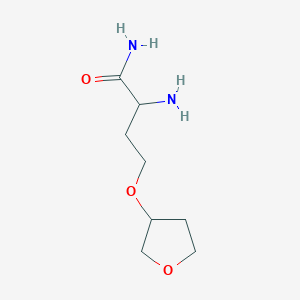
![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)

